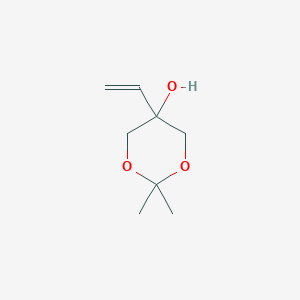

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Description

BenchChem offers high-quality 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-8(9)5-10-7(2,3)11-6-8/h4,9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXRFZKRWQOCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670632 | |

| Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933791-84-5 | |

| Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933791-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its interaction with biological systems. This guide provides an in-depth analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a molecule with potential applications in fine chemical synthesis and as a building block in medicinal chemistry.

While specific experimental data for this compound is not extensively available in public literature, this guide will synthesize information from established chemical principles and data from structurally analogous compounds to provide a robust profile. We will delve into its structural features, predict its key physicochemical parameters, and outline detailed experimental protocols for their empirical determination. This approach ensures a scientifically grounded and practical resource for laboratory applications.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is identified by its unique CAS number, molecular formula, and structure.

| Identifier | Value | Source |

| CAS Number | 933791-84-5 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.2 g/mol | [2] |

| IUPAC Name | 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol |

The structure, depicted below, reveals a 1,3-dioxane ring system, which is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This core is substituted with two methyl groups at the 2-position, forming a gem-dimethyl group, and both a vinyl and a hydroxyl group at the 5-position.

Caption: Chemical structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

The presence of a tertiary alcohol, a vinyl group, and a dioxane ring are key structural features that will dictate the molecule's physicochemical properties and reactivity. The gem-dimethyl group on the acetal carbon (C2) provides steric hindrance and influences the conformational stability of the dioxane ring.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. These predictions are based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Rationale and Implications |

| Boiling Point | ~180-200 °C | The presence of a hydroxyl group allows for hydrogen bonding, which will significantly increase the boiling point compared to non-hydroxylated analogs. The molecular weight also contributes to a higher boiling point. |

| Melting Point | Not readily predictable (likely a low-melting solid or viscous liquid) | The molecule's asymmetry and conformational flexibility may inhibit efficient crystal packing, potentially leading to a low melting point or an amorphous solid state. |

| Density | ~1.0 - 1.1 g/cm³ | Similar to other substituted dioxanes, the density is expected to be slightly higher than water. For comparison, the density of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is reported as 1.004 g/cm³[3]. |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone) | The hydroxyl group and the two ether-like oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, imparting some water solubility. The hydrophilicity of related compounds like iodixanol is attributed to its hydroxyl groups[4]. However, the eight-carbon backbone will limit extensive aqueous solubility. Its overall structure suggests good solubility in a range of polar organic solvents. The insolubility of similar structures like 2,2-Dimethyl-1,3-dioxolane in water further supports limited solubility[5]. |

| LogP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | This value is an estimate based on the presence of both hydrophilic (hydroxyl, ethers) and lipophilic (dimethyl, vinyl, carbon backbone) moieties. A positive LogP indicates a preference for the lipid phase, which is a critical parameter in drug development for predicting membrane permeability. |

| pKa | ~16-18 | The pKa of the tertiary alcohol is expected to be in the typical range for acyclic alcohols, making it a very weak acid. |

Experimental Protocols for Property Determination

To move from prediction to empirical data, the following standard experimental protocols are recommended. The choice of these methods is guided by their reliability and widespread use in the field, ensuring the trustworthiness of the generated data.

Determination of Boiling Point

The causality behind selecting a micro-distillation method is the conservation of material, which is often crucial when working with novel or synthesized compounds.

Workflow: Micro-Distillation

Caption: Workflow for boiling point determination via micro-distillation.

Measurement of Solubility

A self-validating system for solubility measurement involves approaching equilibrium from both supersaturated and unsaturated states to ensure the true equilibrium solubility is determined.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Validation: To ensure accuracy, the experiment should be run in triplicate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the two diastereotopic methyl groups, the protons on the dioxane ring, the vinyl group protons, and the hydroxyl proton.

-

-

Infrared (IR) Spectroscopy:

-

A broad peak in the range of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretch from the alcohol.

-

Strong C-O stretching bands around 1000-1200 cm⁻¹ will be indicative of the dioxane ring.

-

A peak around 1640 cm⁻¹ will correspond to the C=C stretch of the vinyl group.

-

-

Mass Spectrometry (MS):

-

Will confirm the molecular weight of the compound (158.2 g/mol ). Analysis of the fragmentation pattern can provide further structural information.

-

Stability and Reactivity Considerations

The 1,3-dioxane ring is an acetal, which is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This hydrolysis would cleave the ring to yield acetone and the corresponding triol. The vinyl group is susceptible to polymerization, especially in the presence of radical initiators, heat, or light. The tertiary alcohol can undergo oxidation, though it is more resistant than primary or secondary alcohols. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. While a significant portion of the data is inferred from its chemical structure and analogous compounds due to a lack of extensive published research, the provided information serves as a strong foundation for researchers and drug development professionals. The outlined experimental protocols offer a clear path for the empirical validation of these properties. A thorough understanding of these characteristics is paramount for the effective application of this molecule in synthesis, formulation, and biological studies.

References

-

2a biotech. 2,2-DIMETHYL-5-VINYL-1,3-DIOXAN-5-OL. [Link]

-

Eivindvik, K., & Sjogren, C. E. (1995). Physicochemical properties of iodixanol. Acta Radiologica Supplementum, 399, 32-38. [Link]

-

SpectraBase. N-[2-[(4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl]ethyl]-4-methyl-benzenesulfonamide - Optional[13C NMR]. [Link]

Sources

- 1. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol | 933791-84-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. Physicochemical properties of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethyl-1,3-dioxolane, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. spectrabase.com [spectrabase.com]

A Technical Guide to the Structural Elucidation and Conformational Analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and conformational analysis of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, a substituted 1,3-dioxane with potential applications in organic synthesis and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document serves as a detailed methodological roadmap for researchers. We will explore a plausible synthetic route, predict and interpret the expected spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and conduct a thorough conformational analysis leveraging established principles of stereochemistry and computational chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques to novel heterocyclic compounds.

Introduction: The Significance of Substituted 1,3-Dioxanes

The 1,3-dioxane ring is a prevalent structural motif in a myriad of natural products and synthetic molecules of pharmaceutical importance.[1] Its inherent conformational biases, largely governed by stereoelectronic effects, provide a rigid scaffold that can be exploited to control the spatial orientation of substituents. This has profound implications for molecular recognition, reactivity, and biological activity. The subject of this guide, 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, presents an interesting case study due to the presence of a tertiary alcohol and a vinyl group at the C5 position, which are expected to significantly influence its conformational landscape.

A deep understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its chemical behavior and potential as a synthetic intermediate or a pharmacophore. This guide will walk through the essential steps to achieve this understanding, from synthesis and basic characterization to advanced conformational studies.

Synthesis and Structural Elucidation

Proposed Synthesis

A logical approach to the synthesis of the target compound involves the acetalization of a suitable 1,3-diol precursor. A potential route is outlined below:

Scheme 1: Proposed Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Caption: Proposed synthetic route to the target compound.

This reaction involves the acid-catalyzed protection of the 1,3-diol with 2,2-dimethoxypropane, a common method for forming acetonide-protected diols.[1] The use of a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) is standard practice.

Spectroscopic Characterization: A Predictive Approach

In the absence of experimental spectra, we can predict the key spectroscopic features of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol based on the analysis of structurally similar compounds. This predictive exercise is crucial for guiding the interpretation of future experimental data.

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the dioxane ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -OH | ~2.5-3.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| -CH=CH₂ | ~5.8-6.0 | dd | J_trans ≈ 17, J_cis ≈ 11 | Vinylic proton deshielded by the double bond. |

| -CH=CH ₂ (trans) | ~5.2-5.4 | d | J_trans ≈ 17 | Diastereotopic vinylic proton. |

| -CH=CH ₂ (cis) | ~5.1-5.3 | d | J_cis ≈ 11 | Diastereotopic vinylic proton. |

| H-4ax, H-6ax | ~3.8-4.0 | d | J_gem ≈ 11-12 | Axial protons, deshielded by the adjacent oxygen atoms. |

| H-4eq, H-6eq | ~3.6-3.8 | d | J_gem ≈ 11-12 | Equatorial protons. |

| C(CH₃)₂ (axial) | ~1.45 | s | - | Methyl group in the axial position. |

| C(CH₃)₂ (equatorial) | ~1.38 | s | - | Methyl group in the equatorial position. |

Note: The chemical shifts for the axial and equatorial methyl groups are distinct due to their different magnetic environments.

The carbon NMR spectrum will provide key information about the carbon framework.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H=CH₂ | ~135-140 | Vinylic carbon. |

| -CH=C H₂ | ~115-120 | Terminal vinylic carbon. |

| C-2 (C(CH₃)₂) | ~98-100 | Acetal carbon. |

| C-5 | ~70-75 | Quaternary carbon bearing the hydroxyl and vinyl groups. |

| C-4, C-6 | ~65-70 | Methylene carbons adjacent to the oxygen atoms. |

| C(C H₃)₂ (axial) | ~28-30 | Axial methyl carbon. |

| C(C H₃)₂ (equatorial) | ~18-20 | Equatorial methyl carbon. |

The infrared spectrum will reveal the presence of key functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | O-H stretch (alcohol) | Broad, Strong |

| ~3080 | =C-H stretch (vinyl) | Medium |

| ~2980, 2870 | C-H stretch (aliphatic) | Strong |

| ~1640 | C=C stretch (vinyl) | Medium |

| ~1150, 1050 | C-O stretch (acetal) | Strong |

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 158.10 (for C₈H₁₄O₃)

-

Key Fragments:

-

m/z = 143 (M - CH₃)⁺: Loss of a methyl group.

-

m/z = 101 (M - C₃H₅O)⁺: Loss of the vinyl and hydroxyl groups.

-

m/z = 59: (CH₃)₂COH⁺ fragment.

-

Conformational Analysis: A Deep Dive

The conformational analysis of 1,3-dioxane derivatives is a well-studied field, with the chair conformation being the most stable in most cases.[1] However, the presence of substituents at the C5 position can introduce significant steric and electronic interactions that may favor other conformations, such as the twist-boat.

The Chair Conformation and Substituent Effects

For 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, the 1,3-dioxane ring is expected to predominantly adopt a chair conformation. The key question is the preferred orientation of the vinyl and hydroxyl groups at the C5 position.

Figure 1: Chair Conformers of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Caption: The two primary chair conformers of the target molecule.

-

Conformer A (Axial OH, Equatorial Vinyl): This conformer places the bulkier vinyl group in the equatorial position to minimize 1,3-diaxial interactions. The axial hydroxyl group can participate in hydrogen bonding with the ring oxygens, which could provide some stabilization.

-

Conformer B (Equatorial OH, Axial Vinyl): Placing the vinyl group in the axial position would introduce significant steric strain due to interactions with the axial protons at C2 and C4/C6.

Based on simple steric arguments, Conformer A is predicted to be the more stable chair conformation.

The Role of the Twist-Boat Conformation

In some 5,5-disubstituted 1,3-dioxanes, severe 1,3-diaxial interactions in the chair conformation can lead to a significant population of a twist-boat conformation.[2] For our target molecule, while the vinyl group is larger than a hydroxyl group, it is unlikely to be bulky enough to force the ring into a high-energy twist-boat form as the major conformer. However, it may exist in a low-population equilibrium with the chair form.

Advanced NMR Techniques for Experimental Validation

To experimentally determine the dominant conformation and the spatial relationships between protons, advanced NMR techniques are indispensable.

A 2D NOESY experiment would provide definitive evidence for the preferred conformation.[3][4][5] Key expected NOE correlations for the more stable Conformer A would include:

-

NOE between the axial methyl group at C2 and the axial protons at C4 and C6.

-

NOE between the axial hydroxyl proton and the equatorial vinyl group.

-

Absence of a strong NOE between the vinyl group and the axial protons at C2, C4, and C6.

Figure 2: Key Predicted NOESY Correlations for Conformer A

Caption: Predicted key NOE cross-peaks for the stable conformer.

Computational Chemistry Workflow for Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative energies of different conformers and for corroborating experimental findings.[6][7]

Step-by-Step Computational Protocol

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers (chair, twist-boat, etc.).

-

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometry of each identified conformer using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

-

Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

-

Single-Point Energy Refinement:

-

For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

-

Solvation Effects:

-

To model the system in solution, incorporate a continuum solvation model (e.g., PCM or SMD) in the optimization and energy calculations, using the appropriate solvent (e.g., chloroform).

-

Predicted Computational Results

A DFT study is expected to confirm that the chair conformation with an axial hydroxyl group and an equatorial vinyl group (Conformer A) is the global minimum. The energy difference (ΔG) between Conformer A and Conformer B is predicted to be significant (> 2 kcal/mol), indicating a strong preference for Conformer A at room temperature. The twist-boat conformer is expected to be at least 4-5 kcal/mol higher in energy than the most stable chair conformer.

Conclusion

The structural elucidation and conformational analysis of 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol, while not yet extensively documented, can be systematically approached through a combination of predictive spectroscopy, advanced NMR techniques, and computational modeling. This guide has provided a detailed, step-by-step framework for researchers to follow. The predicted dominance of the chair conformation with an equatorial vinyl group and an axial hydroxyl group is a testable hypothesis that can be confirmed or refuted using the experimental and computational protocols outlined herein. This comprehensive approach ensures a high degree of confidence in the final structural and conformational assignment, which is critical for any future application of this intriguing molecule.

References

-

A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. [Link]

-

Quantum-chemical study of 1,3-dioxane complexes with two water molecules. ResearchGate. [Link]

-

Conformational Analysis of 5,5-Dinitro-1,3-dioxane. ResearchGate. [Link]

-

(PDF) Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. [Link]

-

Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

-

(PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]

-

NOESY and ROESY. University of Missouri-St. Louis. [Link]

-

Conformational analysis of 2,2-dimethyl-5-Alkyl-1,3-dioxa-2- silacyclohexanes. ResearchGate. [Link]

-

2,2-Dimethyl-1,3-dioxan-5-ol. PubChem. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

-

Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

-

5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

-

5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem. [Link]

-

2,2-Dimethyl-1,3-dioxan-5-one. PubChem. [Link]

-

NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. ResearchGate. [Link]

-

1,3-Dioxan-5-ol, 2,2-dimethyl-. Angene Chemical. [Link]

-

Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). MDPI. [Link]

-

Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Taylor & Francis Online. [Link]

-

2,2-Dimethyl-1,3-dioxolane - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel tertiary alcohol, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. This molecule, featuring a vinyl group and a protected diol scaffold, represents a versatile building block for medicinal chemistry and drug development. This document details a robust two-step synthetic pathway, starting from the readily available precursor 1,3-dihydroxyacetone. The synthesis involves the protection of the diol functionality as a dimethyl ketal, followed by a highly selective Grignard reaction to introduce the vinyl moiety. A thorough analysis of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to unequivocally confirm the structure and purity of the target compound. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering practical insights into the preparation and analysis of this and structurally related compounds.

Introduction: The Significance of the 1,3-Dioxane Scaffold in Drug Discovery

The 1,3-dioxane moiety is a privileged heterocyclic scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1] This structural feature is crucial for optimizing interactions with biological targets such as enzymes and receptors.[1] The incorporation of a vinyl group, as in 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, introduces a reactive handle for a variety of subsequent chemical transformations, including but not limited to, polymerization, cycloadditions, and cross-coupling reactions. This makes the title compound a valuable intermediate for the synthesis of complex molecular architectures and diverse compound libraries for drug screening.

The synthesis of functionalized 1,3-dioxanes is a key strategy in the development of new therapeutic agents.[2][3] The tertiary alcohol functionality in the target molecule further enhances its utility, providing a potential site for derivatization to modulate physicochemical properties such as solubility and metabolic stability. This guide aims to provide a detailed and practical protocol for the synthesis and characterization of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, thereby enabling its broader application in drug discovery and development programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol points to a straightforward and efficient synthetic approach. The target tertiary alcohol can be disconnected at the carbon-carbon bond formed by the Grignard reaction, revealing a ketone precursor, 2,2-Dimethyl-1,3-dioxan-5-one, and a vinyl Grignard reagent. The ketone, in turn, can be synthesized from the commercially available and inexpensive starting material, 1,3-dihydroxyacetone, through a protective ketalization reaction.

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. Designed for researchers and professionals in drug development and chemical analysis, this document elucidates the structural characterization of the target molecule through a multi-technique approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind spectral features, offering field-proven insights into data interpretation. Each section includes detailed experimental protocols, data summarization, and a thorough analysis grounded in authoritative references, ensuring scientific integrity and trustworthiness.

Introduction and Molecular Structure

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a heterocyclic compound featuring a tertiary alcohol, a vinyl group, and a cyclic acetal (dioxane ring). Its molecular formula is C₈H₁₄O₃ and it has a molecular weight of 158.20 g/mol .[1] The precise elucidation of its three-dimensional structure is critical for understanding its chemical reactivity and potential applications. Spectroscopic analysis provides a non-destructive and highly detailed method for confirming the molecular structure and identifying the various functional groups present. This guide will walk through the predicted spectroscopic data for this molecule and the logic behind its interpretation.

Below is the chemical structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, which will serve as a reference for the subsequent spectroscopic analysis.

Sources

Understanding the reaction mechanism for the formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a substituted heterocyclic compound with potential applications in organic synthesis as a building block for more complex molecules. Its structure, featuring a protected 1,3-diol system and a reactive vinyl carbinol moiety, makes it an interesting target for synthetic chemists. This technical guide provides an in-depth exploration of a reliable and well-established reaction mechanism for the formation of this compound. We will delve into the strategic considerations behind the chosen synthetic route, the mechanistic details of each step, and provide detailed experimental protocols suitable for researchers and professionals in drug development and chemical synthesis.

The synthesis of substituted 1,3-dioxanes is commonly achieved through the acid-catalyzed acetalization of 1,3-diols with carbonyl compounds or via the Prins reaction.[1][2] While the Prins reaction offers a direct entry to the dioxane core from alkenes and aldehydes, the synthesis of a highly functionalized molecule such as 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is most effectively and controllably achieved through a convergent synthetic strategy.[3][4] This guide will focus on a two-step approach: the synthesis of a key ketone intermediate, 2,2-dimethyl-1,3-dioxan-5-one, followed by a nucleophilic addition of a vinyl group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic pathway. The tertiary alcohol and the vinyl group at the C5 position strongly suggest a Grignard reaction as the key bond-forming step. Disconnecting the C5-vinyl bond leads back to the precursor ketone, 2,2-dimethyl-1,3-dioxan-5-one, and a vinyl Grignard reagent. The 2,2-dimethyl-1,3-dioxane structure of the ketone can be disconnected at the acetal carbon, pointing to a 1,3-diol precursor and acetone. A practical synthesis of the ketone intermediate has been reported from readily available starting materials, which will be the focus of the first part of our synthetic discussion.

Caption: Retrosynthetic analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Part 1: Synthesis of the Key Intermediate: 2,2-Dimethyl-1,3-dioxan-5-one

The synthesis of the pivotal ketone intermediate, 2,2-dimethyl-1,3-dioxan-5-one, is achieved through a two-step sequence starting from a suitable precursor like 1,3-dihydroxyacetone or glyceric acid. A common laboratory synthesis involves the protection of a 1,3-diol followed by oxidation.

Reaction Mechanism

The formation of 2,2-dimethyl-1,3-dioxan-5-one can be efficiently carried out from 1,3-dihydroxyacetone. The first step is the acid-catalyzed protection of the 1,3-diol functionality with acetone to form the 2,2-dimethyl-1,3-dioxan ring system. This is a classic acetalization reaction, which is reversible and typically driven to completion by removing the water formed during the reaction.[1] In the second step, the ketone at the C5 position is revealed. If starting from a precursor like glyceric acid, this would involve an oxidation step.

A well-documented procedure for a related compound involves the use of 2,2-dimethoxypropane as both the protecting group source and a dehydrating agent, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH).[5]

Caption: Mechanism of Acetalization for Ketone Synthesis.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This protocol is adapted from established procedures for the synthesis of substituted 1,3-dioxanes.[5]

-

Reaction Setup: To a solution of 1,3-dihydroxyacetone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 2,2-dimethoxypropane (1.2 eq).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, neutralize the catalyst with a base, such as triethylamine. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.[5][6]

Part 2: Formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol via Grignard Reaction

With the ketone intermediate in hand, the final step is the introduction of the vinyl group at the C5 position. The Grignard reaction is an ideal choice for this transformation due to its reliability and the commercial availability of vinylmagnesium bromide.

Reaction Mechanism

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic vinyl group from the vinylmagnesium bromide onto the electrophilic carbonyl carbon of 2,2-dimethyl-1,3-dioxan-5-one. This forms a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final tertiary alcohol product, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Caption: Mechanism of the Grignard Reaction.

Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of vinylmagnesium bromide (1.2 eq) in THF dropwise from the addition funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.[7]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | 130.14 | Colorless oil, key ketone intermediate.[6] |

| Vinylmagnesium Bromide | C2H3BrMg | 131.27 | Grignard reagent, typically used as a solution in THF. |

| 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol | C8H14O3 | 158.20 | Final product, tertiary alcohol.[7] |

Conclusion

The formation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is most effectively achieved through a convergent, two-part synthetic strategy. This approach, involving the initial synthesis of a stable ketone intermediate followed by a highly efficient Grignard reaction, offers excellent control over the reaction and leads to high yields of the desired product. The mechanistic principles discussed herein are fundamental to organic synthesis and provide a solid framework for the rational design of synthetic routes to other complex heterocyclic molecules. The provided protocols are robust and can be readily implemented in a standard organic chemistry laboratory setting.

References

- Benchchem. A Comprehensive Technical Guide to Substituted 1,3-Dioxanes: Synthesis, Stereochemistry, and Applications.

- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- ResearchGate. NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI.

- ResearchGate. Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.

- National Institutes of Health. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III).

- Cambridge University Press. Prins Reaction.

- Wikipedia. Prins reaction.

-

ChemicalBook. 2,2-DIMETHYL-5-VINYL-[1][2]DIOXOLANE-4-CARBALDEHYDE synthesis. Available from:

- Organic Chemistry Portal. Prins Reaction.

- J&K Scientific LLC. Prins Reaction.

- MDPI. Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins React.

- TUBA-TDE. Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordination with HZSM-5 Catalyzed Formaldehyde-Isobutene Prins Reaction.

- Beilstein Journals. A new intermediate in the Prins reaction.

- Santa Cruz Biotechnology. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

- SciEngine. Preparation of 3-Methyl-3-buten-1-ol from Formaldehyde and Isobutene via Prins Condensation on Bimetal Modified MCM-41.

- ChemicalBook. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis.

- PubChem. 2,2-Dimethyl-1,3-dioxan-5-ol.

- Angene Chemical. 1,3-Dioxan-5-ol, 2,2-dimethyl-.

- Sigma-Aldrich. 3-Methyl-3-buten-1-ol.

- PubChem. 3-Methyl-3-buten-1-ol.

- PubChem. 2,2-Dimethyl-1,3-dioxan-5-one.

- PubChemLite. 2,2-dimethyl-1,3-dioxan-5-ol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Prins Reaction (Chapter 93) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Prins reaction - Wikipedia [en.wikipedia.org]

- 5. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in common laboratory solvents. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and data from analogous structures to construct a predictive framework. Furthermore, a detailed, self-validating experimental protocol for the definitive determination of its solubility is presented, designed to equip researchers, scientists, and drug development professionals with the necessary tools for their investigations.

Introduction: The Significance of a Solubility Profile

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique molecule featuring a tertiary alcohol, a vinyl group, and a dioxane ring system. This combination of functional groups suggests a nuanced solubility behavior that is critical to understand for a variety of applications, from synthetic chemistry and polymerization to its potential use in pharmaceutical and materials science. A well-defined solubility profile is paramount for reaction optimization, purification strategies, formulation development, and toxicological studies. This guide aims to provide both a predictive and a practical framework for understanding and determining the solubility of this compound.

Physicochemical Properties Analysis: A Predictive Approach

A molecule's solubility is governed by its intermolecular interactions with a given solvent. The principle of "like dissolves like" is a foundational concept, where solutes and solvents with similar polarities and hydrogen bonding capabilities tend to be miscible.[1]

Molecular Structure and Functional Group Analysis

The structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol reveals several key features that will dictate its solubility:

-

Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, which will promote solubility in protic and polar solvents.[2] However, the tertiary nature of this alcohol presents some steric hindrance, which may slightly diminish its hydrogen bonding efficiency compared to primary or secondary alcohols.[3]

-

Dioxane Ring: The two ether-like oxygen atoms within the 1,3-dioxane ring can act as hydrogen bond acceptors, further contributing to its affinity for polar solvents.

-

Vinyl Group (-CH=CH₂): This is a nonpolar, hydrophobic functional group.[4] Its presence will enhance solubility in nonpolar organic solvents.

-

Dimethyl Groups: The two methyl groups on the dioxane ring are also nonpolar and contribute to the overall lipophilicity of the molecule.

Predicted Physicochemical Properties

Based on the structural analysis, we can infer the following properties for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol:

-

Polarity: The molecule possesses both polar (hydroxyl, ether oxygens) and nonpolar (vinyl, dimethyl groups) regions, giving it an overall moderate polarity.

-

Hydrogen Bonding: It can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the -OH and dioxane oxygens). This is a significant driver of its solubility in protic solvents.

-

Molecular Size and Shape: The relatively compact cyclic structure with appended functional groups will influence how it packs in a crystal lattice and interacts with solvent molecules.

Predicted Solubility Profile

Based on the inferred physicochemical properties, a predicted solubility profile for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol in a range of common laboratory solvents is presented in Table 1. The solvents are ordered from polar to nonpolar.

Table 1: Predicted Solubility Profile of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | 10.2 | Polar Protic | Moderately Soluble | The hydroxyl group and ether oxygens can form hydrogen bonds with water, but the nonpolar vinyl and dimethyl groups will limit high solubility.[5][6] |

| Methanol | 5.1 | Polar Protic | Highly Soluble | Methanol is a polar, protic solvent that can effectively engage in hydrogen bonding with the solute. |

| Ethanol | 4.3 | Polar Protic | Highly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it an excellent solvent for this compound.[7] |

| Acetone | 5.1 | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the solute's hydroxyl group, and its moderate polarity will accommodate the nonpolar regions. |

| Dichloromethane (DCM) | 3.1 | Halogenated | Soluble | DCM has a moderate polarity and can interact favorably with both the polar and nonpolar parts of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic Ether | Soluble | THF is a polar aprotic solvent with ether functionality, making it compatible with the dioxane ring and the overall polarity of the solute. |

| Toluene | 2.4 | Aromatic Hydrocarbon | Sparingly Soluble | Toluene is a nonpolar solvent. While it will interact with the vinyl and dimethyl groups, it cannot effectively solvate the polar hydroxyl and dioxane functionalities. |

| Hexane | 0.1 | Nonpolar Alkane | Poorly Soluble | Hexane is a very nonpolar solvent and will have minimal favorable interactions with the polar functional groups of the solute.[1] |

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain quantitative solubility data, a robust experimental methodology is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[8][9][10]

Pre-experimental Considerations

-

Purity of the Solute: The 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol should be of high purity, as impurities can significantly affect solubility measurements.

-

Purity of the Solvents: Use high-purity, anhydrous solvents to avoid any confounding effects of water or other contaminants.

-

Temperature Control: Solubility is highly temperature-dependent. All experiments should be conducted in a temperature-controlled environment, such as a shaker incubator, typically at a standard temperature like 25 °C.[11]

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

-

Sample Preparation: To a series of glass vials with screw caps, add an excess amount of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to a known volume of the chosen solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.[11] Prepare at least three replicates for each solvent.

-

Equilibration: Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, for faster separation, centrifuge the vials at the experimental temperature.[12]

-

Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid at the bottom of the vial.

-

Dilution: Accurately dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy to determine the concentration of the solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Data Interpretation and Influencing Factors

The relationship between solvent polarity and the solubility of a molecule with both polar and nonpolar characteristics, like 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, can be visualized as follows:

Caption: Conceptual relationship between solvent polarity and predicted solubility.

Key factors that can influence the experimental results include:

-

Temperature: As mentioned, solubility is highly sensitive to temperature changes.

-

pH (for aqueous solutions): Although 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is not expected to ionize significantly, extreme pH values could potentially lead to degradation over long equilibration times.

-

Polymorphism: The crystalline form of the solute can impact its solubility. It is important to characterize the solid phase before and after the experiment.[12]

Conclusion

References

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019-02-14). [Link]

- [Reserved for future use]

-

3.1: Physical properties of organic compounds - Chemistry LibreTexts. (2022-09-30). [Link]

- [Reserved for future use]

-

Water Solubility (Flask Method) - Regulations.gov. (2014-05-07). [Link]

- [Reserved for future use]

-

Test No. 105: Water Solubility - OECD. [Link]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

Solubility testing in accordance with the OECD 105 - FILAB. [Link]

- [Reserved for future use]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]

- [Reserved for future use]

-

an introduction to alcohols - Chemguide. [Link]

-

Alcohols and Ethers. [Link]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

Why the water solubility of alcohols decreases as the size of the alkyl group increases? (2018-03-10). [Link]

-

Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents) - Chemistry Stack Exchange. (2025-06-25). [Link]

-

How is alcohol both organic solvent and soluble in water? - Quora. (2018-02-10). [Link]

- [Reserved for future use]

- [Reserved for future use]

-

Vinyl group - Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Vinyl group - Wikipedia [en.wikipedia.org]

- 5. Alcohols and Ethers [chemed.chem.purdue.edu]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. 2,2-Dimethyl-1,3-dioxan-5-ol | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. While direct experimental data on this specific molecule is not extensively available in public literature, this document synthesizes information from analogous chemical structures and foundational organic chemistry principles to postulate its thermal behavior. We will explore the inherent instabilities conferred by its constituent functional groups—a 1,3-dioxane ring, a tertiary alcohol, and a vinyl substituent—and propose a multi-faceted experimental approach to validate these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal liability of complex molecules.

Introduction: The Structural and Chemical Landscape of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a unique molecule that combines several key functional groups, each contributing to its overall chemical reactivity and thermal stability. The core of the molecule is a 1,3-dioxane ring, a six-membered heterocyclic acetal.[1] Such structures are known to be susceptible to acid-catalyzed hydrolysis but can also exhibit thermal lability.[1] The presence of a tertiary alcohol introduces a potential site for dehydration reactions, which are often facile at elevated temperatures, especially when a stable carbocation intermediate can be formed.[2][3] Furthermore, the vinyl group is a site of unsaturation that can participate in a variety of thermally induced reactions, including polymerization and elimination processes.[4]

The juxtaposition of these three functional groups on a single molecule suggests a complex thermal degradation profile with multiple competing pathways. Understanding these pathways is critical for applications where the molecule may be subjected to heat, such as in chemical synthesis, formulation, and storage.

Molecular Structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Caption: Molecular structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Postulated Thermal Degradation Pathways

Based on the thermal behavior of related compounds, we can hypothesize several key degradation pathways for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. These pathways are not mutually exclusive and are likely to compete depending on the specific thermal conditions.

Pathway A: Retro-Prins Fragmentation

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[5] The reverse reaction, a retro-Prins fragmentation, is a plausible thermal degradation pathway for 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, especially given the presence of the vinyl and hydroxyl groups which can facilitate this type of reaction. This pathway would involve the cleavage of the 1,3-dioxane ring.

Caption: Proposed dehydration pathway of the tertiary alcohol.

The resulting diene-containing dioxane would be highly susceptible to further thermal degradation, potentially through polymerization or further fragmentation.

Pathway C: Vinyl Group-Mediated Elimination

Drawing parallels from the thermal degradation of vinyl polymers like poly(vinyl acetate), the vinyl group in the target molecule can facilitate an elimination reaction. [2][4]This could involve the concerted elimination of a small molecule, such as water or formaldehyde, leading to the formation of a conjugated system.

Proposed Experimental Validation

To rigorously investigate the thermal stability and degradation pathways of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a multi-technique analytical approach is essential. This self-validating system will provide complementary information to build a complete picture of the degradation process.

Experimental Workflow

Caption: Proposed experimental workflow for thermal analysis.

Detailed Experimental Protocols

3.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

-

Protocol:

-

Accurately weigh 5-10 mg of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol into an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Record the mass loss as a function of temperature.

-

-

Causality: The inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of purely thermal decomposition pathways. The heating rate of 10 °C/min provides a good balance between resolution and experimental time.

3.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.

-

Protocol:

-

Seal 2-5 mg of the sample in a hermetic aluminum pan.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Causality: DSC provides crucial information about the energetics of the degradation process, helping to distinguish between endothermic and exothermic events, which can be indicative of specific bond-breaking and bond-forming reactions.

3.2.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile degradation products formed at specific temperatures.

-

Protocol:

-

Place a small amount (approximately 0.1-0.5 mg) of the sample into a pyrolysis probe.

-

Insert the probe into the pyrolyzer, which is coupled to a GC/MS system.

-

Perform pyrolysis at several key temperatures determined from the TGA curve (e.g., the onset of decomposition and the temperature of maximum mass loss rate).

-

The volatile products are swept into the GC column for separation and subsequently analyzed by the mass spectrometer for identification.

-

-

Causality: This technique provides direct evidence for the proposed degradation pathways by identifying the specific molecular fragments produced during thermal decomposition.

Expected Data and Interpretation

The combination of these analytical techniques will provide a robust dataset for elucidating the thermal degradation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

| Technique | Expected Data | Interpretation |

| TGA | - Onset temperature of decomposition- Temperature of maximum mass loss rate- Residual mass at 600 °C | - Provides a quantitative measure of thermal stability.- Multiple mass loss steps may indicate sequential degradation pathways. |

| DSC | - Endothermic/exothermic peaks corresponding to thermal events | - An endotherm at lower temperatures may indicate melting or boiling.- Exotherms during decomposition can suggest bond formation or rearrangement.- Endotherms during decomposition are indicative of bond cleavage. |

| Py-GC/MS | - Mass spectra of individual degradation products | - Identification of acetone and unsaturated alcohols would support the retro-Prins pathway.- Detection of a dehydrated parent molecule would confirm the dehydration pathway.- The presence of formaldehyde and other small molecules would suggest complex fragmentation. |

Conclusion

While a definitive understanding of the thermal stability and degradation of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol requires dedicated experimental investigation, this technical guide provides a scientifically grounded framework for such a study. By considering the inherent reactivity of its constituent functional groups, we have postulated several plausible degradation pathways, including retro-Prins fragmentation and dehydration. The proposed multi-technique analytical workflow, combining TGA, DSC, and Py-GC/MS, offers a self-validating approach to systematically probe these pathways and generate the high-quality data necessary for a comprehensive understanding of the molecule's thermal behavior. This knowledge is paramount for ensuring the safe and effective application of this compound in thermally sensitive processes.

References

-

Thermal Behavior of β-1 Subunits in Lignin: Pyrolysis of 1,2-Diarylpropane-1,3-diol-type Lignin Model Compounds. ACS Publications. (URL: [Link])

-

Thermal degradation of some vinyl polymers. I. Poly(vinyl acetate). ResearchGate. (URL: [Link])

-

Thermal decomposition of alcohols. III. 1-Methylcyclohexanol. ConnectSci. (URL: [Link])

-

What is the mechanism for the dehydration of tertiary alcohols? Quora. (URL: [Link])

-

Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. OSTI.GOV. (URL: [Link])

-

Thermal decomposition reaction of acetone cyclic triperoxide in aliphatic alcohols. ResearchGate. (URL: [Link])

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. (URL: [Link])

-

Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. MDPI. (URL: [Link])

-

Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry. (URL: [Link])

-

Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. Organic Letters. (URL: [Link])

-

Diols production from pyrolysis oil water-soluble fraction. ResearchGate. (URL: [Link])

-

Babler oxidation. Wikipedia. (URL: [Link])

-

Prins reaction. Wikipedia. (URL: [Link])

Sources

Comprehensive literature review on the synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Introduction

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a tertiary alcohol featuring a vinyl functional group and a cyclic ketal protecting group. This molecular architecture makes it a potentially valuable building block in organic synthesis, offering multiple reactive sites for further elaboration. The hydroxyl group can be derivatized or used to direct subsequent reactions, the vinyl group is amenable to a wide array of transformations including polymerization, oxidation, and cross-coupling reactions[1], and the 1,3-dioxane moiety serves as a robust protecting group for a 1,3-diol, which is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions[2].

This guide provides a comprehensive review of the most logical and efficient synthesis of this target molecule. Rather than a simple recitation of steps, we will delve into the strategic decisions behind the chosen synthetic route, focusing on a robust and well-precedented pathway that proceeds through a key ketone intermediate. We will explore the synthesis of this precursor in detail, followed by the pivotal carbon-carbon bond-forming reaction to yield the final product.

Retrosynthetic Analysis: A Strategic Disconnection

A retrosynthetic analysis reveals the most straightforward approach to constructing 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. The most logical disconnection is the carbon-carbon bond between the quaternary center and the vinyl group. This bond can be formed via the nucleophilic addition of a vinyl organometallic reagent to a ketone. This disconnection leads to two readily accessible starting materials: the key precursor, 2,2-Dimethyl-1,3-dioxan-5-one , and a vinyl nucleophile, such as vinylmagnesium bromide. This strategy is highly advantageous due to the commercial availability and relatively low cost of the vinylating agent and the well-established procedures for synthesizing the required ketone precursor.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

The cornerstone of this synthesis is the preparation of 2,2-Dimethyl-1,3-dioxan-5-one. This ketone is accessible through the protection of a 1,3-diol followed by oxidation. A well-documented and efficient procedure utilizes tris(hydroxymethyl)aminomethane as the starting material, which is first converted to an amino-dioxane intermediate, followed by oxidative cleavage to yield the desired ketone[3].

Step 1: Protection of the Triol

The initial step involves the protection of two of the three hydroxyl groups of tris(hydroxymethyl)aminomethane as a cyclic ketal. This is achieved by reacting it with 2,2-dimethoxypropane in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds via the formation of an acetonide, a common protecting group for 1,2- and 1,3-diols.

Step 2: Oxidative Cleavage to the Ketone

The resulting intermediate, 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol, is then subjected to oxidative cleavage. A mild oxidant like sodium periodate (NaIO₄) is ideal for this transformation. The periodate cleaves the bond between the carbon bearing the amino group and the carbon bearing the hydroxymethyl group, yielding the target ketone, 2,2-dimethyl-1,3-dioxan-5-one, in high yield[3].

Quantitative Data for Precursor Synthesis

| Step | Starting Material | Reagents | Solvent | Yield | Reference |

| 1 | Tris(hydroxymethyl)aminomethane | 2,2-Dimethoxypropane, p-TsOH | DMF | ~78% | [3] |

| 2 | 5-Amino-2,2-dimethyl-1,3-dioxan-5-methanol | Sodium Periodate (NaIO₄), KH₂PO₄ | Water | ~91% | [3] |

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one[3]

-

Protection:

-

To a solution of tris(hydroxymethyl)aminomethane (159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (175 mmol) and p-toluenesulfonic acid monohydrate (7.93 mmol).

-

Stir the reaction mixture at room temperature for 22 hours.

-

Upon completion, dilute the mixture with ethyl acetate and neutralize with triethylamine.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to afford 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.

-

-

Oxidative Cleavage:

-

Dissolve the intermediate from the previous step (62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 621 mmol).

-

Cool the solution to 0 °C and slowly add an aqueous solution of sodium periodate (0.5 M, 125 mL, 63 mmol) dropwise.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and saturated brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.

-

The Key Transformation: Vinyl Grignard Addition

With the ketone precursor in hand, the final step is the formation of the tertiary alcohol via a nucleophilic addition. The Grignard reaction is a classic, powerful, and reliable method for forming carbon-carbon bonds.

Causality Behind Experimental Choices

-

Reagent: Vinylmagnesium bromide is the reagent of choice. It is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium ion of the Grignard reagent is crucial for the reaction to proceed. It is essential that the solvent and all glassware are rigorously dried, as Grignard reagents are highly basic and will be quenched by even trace amounts of water or other protic sources.

-

Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture, which would lead to undesired side products and a lower yield.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the ketone. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Caption: Experimental workflow for the Vinyl Grignard addition.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

-

Setup:

-

Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon.

-

Allow the flask to cool to room temperature under the inert atmosphere.

-

Introduce a solution of vinylmagnesium bromide (typically 1.0 M in THF, 1.2 equivalents) into the flask via syringe.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reaction:

-

Dissolve 2,2-dimethyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography to yield the final product, 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol.

-

Alternative Synthetic Considerations

While the Grignard route is the most direct, other strategies could be envisioned, although they are likely less efficient. For instance, the ring-opening of a suitably substituted vinyl epoxide could theoretically produce the desired 1,3-diol core[4][5][6]. However, the synthesis of the required chiral vinyl epoxide precursor would be a multi-step and potentially low-yielding process, making it less practical than the convergent Grignard approach.

Conclusion

The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is most effectively and logically achieved through a two-stage process. The first stage involves the robust and high-yielding preparation of the key intermediate, 2,2-Dimethyl-1,3-dioxan-5-one, from an inexpensive starting material[3]. The second stage employs a classic and reliable Grignard reaction, where the addition of a vinylmagnesium halide to the ketone precursor furnishes the target tertiary alcohol. This synthetic strategy is characterized by its high efficiency, the use of well-understood chemical transformations, and the accessibility of the required reagents, making it an ideal choice for researchers and drug development professionals requiring this versatile chemical building block.

References

-

A. B. Smith III, et al. (2009). Vinyl Epoxides in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring opening of vinyl epoxide with 3,4‐dimethoxy benzylalcoho and synthesis of (−)‐Muricatacincatalyzed by BF3.Et2O. Retrieved from [Link]

-

National Institutes of Health. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

- Google Patents. (1977).US4003918A - Production of 2-vinyl-1,3-dioxane compounds.

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of vinyl silanols/disiloxanes using CF3CO2H. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

-

PubMed. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Retrieved from [Link]

-

Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-ethyl-5-(1-hydroxy propyl)-1,3-dioxane. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

Sources

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol (CAS 933791-84-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

This technical guide delves into the chemical properties and structure of the compound identified by CAS number 933791-84-5, namely 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. As of the current date, publicly accessible scientific literature and databases contain limited specific information regarding the synthesis, spectral characterization, and biological activity of this particular molecule. Consequently, this guide will provide a comprehensive overview of its known attributes, supplemented by expert analysis and logical extrapolation based on the chemistry of closely related structural analogs. The aim is to equip researchers and drug development professionals with a foundational understanding and a framework for future investigation.

Chemical Identity and Structure

The compound registered under CAS number 933791-84-5 is chemically named 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. Its structure features a 1,3-dioxane ring, a heterocyclic six-membered ring containing two oxygen atoms at positions 1 and 3. This core is substituted at position 2 with two methyl groups, forming a ketal from acetone, and at position 5 with both a hydroxyl (-OH) group and a vinyl (-CH=CH₂) group.

The presence of a chiral center at the C5 position indicates that 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can exist as a pair of enantiomers. The specific stereochemistry is not defined in the CAS registration.

Molecular Structure:

Caption: 2D structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is presented in the table below. It is important to note that some of these values are calculated or estimated due to the absence of experimentally determined data in the literature.

| Property | Value | Source |

| CAS Number | 933791-84-5 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Boiling Point | 247.0 ± 40.0 °C (Predicted) | [1] |

| Physical State | Likely a liquid or low-melting solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and dichloromethane. Limited solubility in water is anticipated. | Inferred from structure |

Synthesis and Methodologies: A Proposed Approach

Synthesis of the Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

The synthesis of 2,2-Dimethyl-1,3-dioxan-5-one has been reported and serves as a critical first step. The following protocol is adapted from known procedures for similar compounds.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

-

Protection of the Diol: The synthesis begins with a suitable triol precursor, such as 1,3,5-trihydroxy-2-pentanone. The 1,3-diol moiety is protected by reacting it with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 2,2-dimethyl-1,3-dioxane ring.

-

Oxidation: The remaining hydroxyl group at the C5 position is then oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

Causality Behind Experimental Choices:

-

Ketal Protection: The use of an acetonide protecting group for the 1,3-diol is advantageous due to its stability under neutral and basic conditions and its ease of removal under acidic conditions. This allows for selective manipulation of the C5 hydroxyl group.

-

Mild Oxidation: A mild oxidizing agent is crucial to prevent over-oxidation or side reactions that could compromise the dioxane ring.